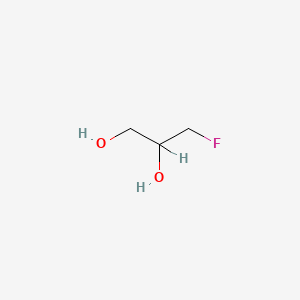

3-fluoropropane-1,2-diol

Descripción

Significance of Fluorine in Organic Synthesis and Chemical Biology

The introduction of fluorine into organic molecules imparts a range of desirable properties. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic characteristics, stability, and reactivity. numberanalytics.comchinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent single bonds, which often enhances the metabolic stability of a compound. chinesechemsoc.org This is a critical attribute in the design of pharmaceuticals, as it can lead to improved pharmacokinetic profiles. numberanalytics.com It has been estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org

In chemical biology, fluorine's small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to act as a subtle yet powerful probe. tandfonline.com Replacing hydrogen with fluorine can lead to enhanced binding affinity to target proteins without causing significant steric disruption. tandfonline.com Furthermore, the use of 18F-labeled molecules is a vital tool in positron emission tomography (PET), an imaging technique used for early disease diagnosis. chinesechemsoc.org

Overview of Vicinal Diols as Synthetic Intermediates

Vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.me This structural motif is a versatile functional group in organic synthesis, serving as a crucial intermediate in the preparation of a wide range of valuable molecules, including sugars and other fine chemicals. fiveable.meresearchgate.net The proximity of the two hydroxyl groups allows for unique chemical transformations and the formation of intramolecular hydrogen bonds, which can influence the molecule's physical and chemical properties. fiveable.me

The synthesis of vicinal diols is often achieved through the hydroxylation of alkenes, a reaction that can be catalyzed by various reagents to control the stereochemistry of the resulting diol. fiveable.mersc.org The ability to create chiral vicinal diols enantioselectively is of great importance, as these chiral building blocks are essential for the synthesis of complex, biologically active natural products and pharmaceuticals. researchgate.netmagtech.com.cn

Contextualization of 3-Fluoropropane-1,2-diol within the Class of Fluorinated Glycerol (B35011) Analogues

This compound is a structural analogue of glycerol, a fundamental three-carbon backbone in many biological molecules. Specifically, it is a member of the fluorinated glycerol analogues, where one or more of the hydroxyl groups of glycerol are replaced by a fluorine atom. nih.gov These analogues are of significant interest in biochemical and metabolic research as they can act as substrates or inhibitors for enzymes that process glycerol, such as glycerol kinase. nih.govnih.gov

By systematically replacing hydroxyl groups with fluorine, researchers can probe the specific interactions between an enzyme and its substrate. nih.gov Studies on compounds like this compound help to elucidate the role of individual hydroxyl groups in binding and catalysis. nih.govnih.gov For instance, research has shown that while diols resulting from the replacement of the C-1 or C-2 hydroxyl groups of sn-glycerol with fluorine are weak substrates for glycerol kinase, the replacement of the C-3 hydroxyl group results in competitive inhibitors. nih.govnih.gov This highlights the nuanced effects of fluorine substitution on biological activity.

Chemical and Physical Properties of this compound

The distinct properties of this compound arise from the combined influence of its hydroxyl groups and the highly electronegative fluorine atom.

Physical Properties

| Property | Value |

| Molecular Formula | C₃H₇FO₂ |

| Molecular Weight | 94.08 g/mol vulcanchem.comaksci.com |

| Physical State | Typically a colorless liquid solubilityofthings.com |

| Boiling Point | 73 °C (at 2.8 Torr) chemicalbook.com |

| Density | 1.236 g/cm³ solubilityofthings.com |

| Solubility | Soluble in water and other polar organic solvents. vulcanchem.comsolubilityofthings.com |

Chemical Properties

Synthesis of this compound

Several synthetic routes have been developed to produce this compound, often focusing on achieving high purity and, in many cases, specific stereochemistry.

One common approach involves the ring-opening of an epoxide precursor, such as glycidol (B123203) (hydroxymethyloxirane), with a fluoride (B91410) source. acs.org A one-step synthesis has been described where glycidol is refluxed with potassium bifluoride (KHF2) in a solvent like dimethylformamide (DMF). acs.org

Another strategy for creating fluorohydrins, which can be adapted for the synthesis of this compound, is the transformation of allylsilanes. This method involves the epoxidation of the allylsilane followed by treatment with a fluoride source like triethylamine (B128534) trihydrofluoride (HF·Et₃N) to open the epoxide ring. nih.gov

For the synthesis of specific enantiomers, such as (S)-3-fluoropropane-1,2-diol, stereoselective methods are employed. These can include starting with a chiral material or using kinetic resolution techniques to separate enantiomers. vulcanchem.com

Applications in Chemical Research

The unique structural features of this compound make it a valuable tool in various areas of chemical research.

Use as a Chiral Building Block

The chiral versions of this compound, such as the (S)-enantiomer, are highly valuable as building blocks in asymmetric synthesis. vulcanchem.com They allow for the introduction of a fluorinated, three-carbon unit with defined stereochemistry, which is a crucial step in the synthesis of complex chiral molecules, including pharmaceuticals. vulcanchem.com For example, it has been used in the synthesis of intermediates for the antihypertensive drug nebivolol. d-nb.info

Role in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound and its derivatives serve as important precursors for the synthesis of fluorinated drug candidates. vulcanchem.com The incorporation of fluorine can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a potential drug molecule. numberanalytics.comvulcanchem.com It has been utilized in research for developing antiviral and anticancer agents. vulcanchem.com

Applications in Materials Science

Fluorinated compounds, in general, have found widespread use in materials science due to their unique properties. numberanalytics.com While specific applications of this compound in this field are less documented, its structural motifs are relevant to the development of fluoropolymers and other advanced materials that require specific thermal or chemical resistance properties. numberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoropropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDNJBQKAXAXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941218 | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-16-7 | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoropropane 1,2 Diol and Its Precursors

Direct Fluorination Approaches

Direct fluorination methods offer a straightforward route to 3-fluoropropane-1,2-diol, primarily through the ring-opening of epoxide precursors.

One-Step Syntheses from Epoxide Precursors (e.g., Glycidol)

A facile and large-scale preparation of this compound involves a one-step synthesis from glycidol (B123203) (hydroxymethyloxirane). acs.orgacs.org This method provides a more direct alternative to previous multi-step procedures. acs.org The reaction of glycidol with a suitable fluorinating agent allows for the direct installation of the fluorine atom and the diol functionality. acs.orgcapes.gov.br

One common method involves the use of potassium bifluoride (KHF2) in a suitable solvent, such as ethylene (B1197577) glycol, at elevated temperatures. The reaction proceeds via the opening of the epoxide ring of glycidol by the fluoride (B91410) ion.

| Precursor | Reagent | Product | Yield | Reference |

| Glycidol | KHF2 / Ethylene Glycol | This compound | 27% | acs.org |

This table showcases a specific example of a one-step synthesis of this compound from glycidol.

Mechanisms of Fluoride-Mediated Ring Opening

The ring-opening of epoxides with fluoride nucleophiles can proceed under either acidic or basic conditions, each influencing the reaction's regioselectivity. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The nucleophile then attacks the more substituted carbon atom in a manner analogous to the Markovnikov opening of bromonium or mercurinium ions. masterorganicchemistry.com This process occurs because the positive charge is better stabilized on the more substituted carbon. masterorganicchemistry.com

In contrast, under basic or nucleophilic conditions, the reaction follows an S(_N)2 mechanism. libretexts.org The fluoride ion directly attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.org This backside attack leads to an inversion of stereochemistry at the site of attack. The significant ring strain of the epoxide (approximately 13 kcal/mol) facilitates this reaction, even though alkoxides are generally poor leaving groups. libretexts.orgmasterorganicchemistry.com

The choice of fluorinating agent and reaction conditions is crucial. For instance, the use of Et(_3)N·3HF has been effective in the hydrofluorination of other unsaturated systems, highlighting the utility of amine-HF reagents. acs.org Similarly, benzoyl fluoride can serve as a soluble, latent source of fluoride anion in catalytic systems. researchgate.net

Regioselectivity and Stereocontrol in Direct Fluorohydroxylation Reactions

Regioselectivity in the context of epoxide ring-opening refers to the preferential bond-making or breaking at one specific site over other possible locations. psiberg.comiupac.org In the synthesis of this compound from an asymmetrical epoxide like glycidol, the fluoride ion can attack either the C2 or C3 position.

The regioselectivity of the fluoride-mediated ring-opening of epoxides is highly dependent on the reaction mechanism.

Acid-catalyzed opening: The nucleophile preferentially attacks the more substituted carbon atom. masterorganicchemistry.com

Base-catalyzed opening: The nucleophile attacks the less substituted carbon atom due to steric hindrance, following a classic S(_N)2 pathway. libretexts.org

Stereocontrol is also a critical aspect of these reactions. The S(_N)2 attack in base-catalyzed ring-opening results in an inversion of configuration at the carbon atom being attacked, leading to a trans relationship between the incoming nucleophile and the oxygen of the epoxide. libretexts.org In acid-catalyzed reactions, while the attack is at the more substituted carbon, it also proceeds with inversion of stereochemistry. masterorganicchemistry.com

Achieving high regio- and stereocontrol is essential for synthesizing specific isomers of fluorinated compounds. For example, in the context of other fluorinated epoxides, the ring-opening reactions have been shown to proceed via an S(_N)2 mechanism to afford 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org The development of catalytic systems, such as those employing copper(I) or silver(I) for trans-hydrofluorination, demonstrates the ongoing efforts to achieve high regio- and stereoselectivity in fluorination reactions. acs.org

Stereoselective Synthesis

The synthesis of specific enantiomers of this compound requires stereoselective methods, including enantioselective pathways and the resolution of chiral isomers.

Enantioselective Pathways for (R)- and (S)-3-Fluoropropane-1,2-diol

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. psu.edu This can be achieved through various strategies, such as using chiral starting materials, chiral catalysts, or chiral auxiliaries.

One prominent approach for preparing enantiomerically enriched compounds is through the asymmetric epoxidation of allylic alcohols, followed by nucleophilic ring-opening. The Sharpless Asymmetric Epoxidation (SAE) is a powerful tool for this purpose. nih.gov For instance, the epoxidation of an allylic alcohol precursor using titanium tetraisopropoxide, a chiral tartrate ester (like L-(+)-diethyl tartrate or D-(-)-diethyl tartrate), and a hydroperoxide can generate an epoxide with high enantiomeric excess. nih.gov Subsequent ring-opening of this chiral epoxide with a fluoride source can lead to the desired enantiomer of this compound.

| Catalyst System | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Ti(OiPr)(_4), L-(+)-diethyl tartrate, TBHP | 2-fluoronerol | (2R, 3R)-epoxide | up to 91% | nih.gov |

| Ti(OiPr)(_4), D-(-)-diethyl tartrate, TBHP | 2-fluorogeraniol | (2S, 3R)-epoxide | 70% | nih.gov |

This table illustrates the use of Sharpless Asymmetric Epoxidation in creating chiral epoxide precursors for fluorinated diols.

Another strategy involves the enantioselective desymmetrization of meso-epoxides using a cooperative dual-catalyst system, which can consist of a chiral Lewis acid and a chiral amine. researchgate.net This method has been successful in the catalytic nucleophilic fluorination of various epoxides, affording β-fluoroalcohols in high enantiomeric excess. researchgate.net

Resolution Techniques for Chiral Isomers

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, this separation is typically achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.org

For a racemic mixture of this compound, resolution can be accomplished by reacting the diol with a chiral resolving agent, such as a chiral acid or its derivative, to form diastereomeric esters.

General Resolution Process:

Derivatization: The racemic alcohol (diol) is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters.

Separation: The diastereomers are separated based on their different physical properties (e.g., fractional crystallization).

Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the individual enantiomers of the alcohol and the recovered chiral acid. libretexts.org

Chiral chromatography is another powerful technique for the resolution of enantiomers. chromatographyonline.comgcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns are commonly used for both analytical and preparative-scale separations of enantiomers. nih.govmdpi.com

Biocatalytic Approaches to Fluorinated Alcohols and Diols

Biocatalysis offers an effective and environmentally benign alternative to traditional chemical synthesis, often providing high levels of stereo- and regioselectivity under mild reaction conditions. Enzymes such as dioxygenases and alcohol dehydrogenases are particularly relevant for the synthesis of fluorinated diols.

Arene dioxygenase enzymes are known for their ability to catalyze the dearomatizing dihydroxylation of aromatic rings, a transformation that is challenging to achieve with conventional chemistry. teknoscienze.com These enzymes, including toluene (B28343) dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and benzoate (B1203000) dioxygenase (BZDO), typically introduce two hydroxyl groups in a cis-configuration on an aromatic or alkene substrate. teknoscienze.compsu.edu The process involves the activation of molecular oxygen and its transfer to the substrate. psu.edu

The application of this enzymatic system to unsaturated fluorinated substrates presents a potential route to this compound. For instance, dioxygenases that catalyze the cis-dihydroxylation of alkenes could theoretically convert 3-fluoro-1-propene into the corresponding (2R,3S)-3-fluoropropane-1,2-diol. psu.edu Research has shown that dioxygenases can process halogenated substrates; for example, TDO, expressed by a mutant strain of Pseudomonas putida, metabolizes quinoline (B57606) to form cis-dihydrodiols. frontiersin.org Similarly, BZDO from Ralstonia eutropha B9 can dihydroxylate 4-fluorobenzoic acid. teknoscienze.com While direct enzymatic dihydroxylation of 3-fluoro-1-propene to this compound is not extensively documented, the known substrate scope of dioxygenases suggests its feasibility. acs.orgresearchgate.net

Alcohol dehydrogenases (ADHs) are highly valuable biocatalysts for the synthesis of chiral alcohols due to their ability to perform stereoselective reductions of prochiral ketones. nih.govrsc.org This approach is particularly effective for producing enantiomerically pure fluorinated diols from corresponding keto-precursors. The synthesis of (R)- or (S)-3-fluoropropane-1,2-diol can be achieved by the reduction of a suitable fluorinated hydroxy ketone, such as 1-fluoro-3-hydroxyacetone.

Research has demonstrated the successful bioreduction of related fluoroketones. In one notable synthesis, enantiopure (S)- and (R)-fluoromisonidazole were produced via the reduction of an intermediate fluoroketone using two different alcohol dehydrogenases. nih.govmdpi.com The ADH from Lactobacillus brevis (LBADH) yielded the (S)-enantiomer, while the ADH from Escherichia coli (ADH-A) produced the (R)-enantiomer, both with high enantiopurity. nih.govmdpi.com ADHs from various sources, including Rhodococcus ruber (ADH-A) and Ralstonia sp. (RasADH), have also been shown to effectively reduce α,α-dihalogenated ketones. conicet.gov.ar These enzymes exhibit high conversion rates and excellent enantiomeric excess, highlighting their utility in preparing complex chiral molecules. conicet.gov.arresearchgate.net

| Enzyme (Source) | Substrate | Product Configuration | Key Findings | Reference |

|---|---|---|---|---|

| ADH from Lactobacillus brevis (LBADH) | 1-Chloro-3-fluoropropan-2-one derivative | (S)-Alcohol | Produces the (S)-enantiomer with high stereoselectivity. | nih.govmdpi.com |

| ADH from Escherichia coli (ADH-A) | 1-Chloro-3-fluoropropan-2-one derivative | (R)-Alcohol | Produces the (R)-enantiomer with high stereoselectivity. | nih.govmdpi.com |

| ADH from Ralstonia sp. (RasADH) | α-Chloro-α-fluoroacetophenone | (R)-Alcohol | Demonstrates high conversion and enantiopurity for ortho-substituted acetophenones. | conicet.gov.ar |

| F420-dependent ADH from Methanoculleus thermophilicus | Various prochiral ketones | (S)-Alcohols | Achieves excellent enantiopurity (>99% ee) using a self-sufficient cofactor recycling system. | nih.gov |

Enzyme-Catalyzed Dihydroxylation of Unsaturated Fluorinated Substrates

Multi-Step Synthetic Strategies

Conventional organic synthesis provides several reliable, multi-step pathways to this compound, often starting from simple, commercially available precursors.

A common strategy for synthesizing this compound involves the nucleophilic substitution of a halogen atom in a suitable precursor. This method typically uses 3-chloro-1,2-propanediol (B139630) or 3-bromo-1,2-propanediol (B131886) as the starting material. The reaction proceeds via an S_N2 mechanism, where a fluoride ion source displaces the chloride or bromide ion. physicsandmathstutor.comnih.gov

The choice of fluorinating agent is critical for the success of this reaction. Reagents such as silver fluoride (AgF), potassium fluoride (KF) in combination with a phase-transfer catalyst, or amine/hydrogen fluoride complexes (e.g., Olah's reagent) are commonly employed. nih.gov The strength of the carbon-halogen bond significantly influences the reaction rate, with the C-Cl bond being stronger than C-Br, making the bromo-analogue a more reactive substrate. physicsandmathstutor.com The reaction conditions must be carefully controlled to minimize the formation of elimination byproducts. researchgate.net

Epoxide intermediates offer a versatile entry point for the synthesis of this compound. Two primary pathways exist within this strategy.

The first and more direct route starts with glycidol (2,3-epoxy-1-propanol). acs.orgacs.org In this method, the epoxide ring of glycidol is opened by a nucleophilic fluoride source, such as potassium fluoride or hydrogen fluoride in pyridine. This one-step synthesis is efficient and suitable for large-scale preparations. acs.org

A second pathway begins with the epoxidation of an unsaturated precursor, 3-fluoro-1-propene. The alkene is first converted to its corresponding epoxide, 2-(fluoromethyl)oxirane, using an oxidizing agent like a peroxy acid (e.g., m-CPBA) or hydrogen peroxide with a suitable catalyst. csic.es The resulting fluoroepoxide is then subjected to hydrolysis under either acidic or basic conditions to open the epoxide ring and form the vicinal diol, this compound. hkbpublications.comucanr.edu The stability of the fluoroepoxide intermediate can be a challenge, as they can be sensitive to moisture and prone to rearrangement. cas.cn

Glycerol (B35011), an inexpensive and abundant three-carbon building block, serves as an excellent starting material for the synthesis of this compound. frontiersin.org The synthetic strategy involves selective protection of the hydroxyl groups, followed by functional group manipulation and deprotection. beilstein-journals.org

A typical sequence is as follows:

Protection: The two adjacent hydroxyl groups at the C1 and C2 positions of glycerol are protected. A common method is the reaction with acetone (B3395972) in the presence of an acid catalyst to form the cyclic acetal (B89532) known as solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol). beilstein-journals.org This leaves the primary hydroxyl group at the C3 position available for reaction.

Activation: The free primary hydroxyl group of solketal is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively.

Fluorination: The tosylate or mesylate group is displaced by a fluoride ion via a nucleophilic substitution reaction (S_N2) using a fluorinating agent like potassium fluoride or tetrabutylammonium (B224687) fluoride (TBAF).

Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis, yielding the final product, this compound. beilstein-journals.org

This method allows for the regioselective introduction of the fluorine atom at the C3 position. nih.gov

Epoxidation and Subsequent Hydrolysis Routes

Advanced Synthetic Innovations

The synthesis of fluorinated diols, including this compound, has been significantly advanced through modern chemical techniques. These innovations focus on improving selectivity, yield, and safety compared to traditional methods. Key areas of progress include the application of electrochemistry and the design of sophisticated reagents and catalysts.

Electrochemical Synthetic Approaches to Fluorinated Diols

Electrochemical fluorination (ECF), or electrofluorination, stands as a foundational method in organofluorine chemistry for creating fluorocarbon-based compounds. wikipedia.org This electrosynthesis approach offers a pathway to introduce fluorine atoms directly into organic molecules in a single step under relatively safe conditions, which is an advantage over chemical methods that often use hazardous, difficult-to-handle, or expensive fluorinating reagents. lew.ro The general principle involves the electrolysis of an organic compound in a fluoride-containing electrolyte. wikipedia.org

Two major ECF routes have been commercialized: the Simons process and the Phillips Petroleum process. wikipedia.org The Simons process involves the electrolysis of an organic substrate dissolved in hydrogen fluoride, typically at a cell potential of 5–6 V with a nickel-plated anode. wikipedia.org The Phillips Petroleum process is applied to volatile hydrocarbons and uses porous graphite (B72142) anodes in molten potassium fluoride in hydrogen fluoride. wikipedia.org

However, the electrochemical fluorination of glycols like 1,3-propanediol (B51772) can be challenging. Research has shown that such processes can lead to cleavage of the carbon chain or ring formation, resulting in low yields of the desired perfluorinated dicarboxylic acids, alongside various by-products. oup.com To address issues like low selectivity and anodic passivation (where the anode becomes coated with a non-conductive layer, stopping the reaction), significant research has been dedicated to developing more effective electrolytes. lew.ro For instance, amine-HF salts such as Et3N·3HF and Et3N·5HF have been developed and found to be excellent and electrochemically stable electrolytes for the fluorination of various organic compounds. lew.ro

Further innovation has come from the strategic use of solvents and ionic liquids. thieme-connect.com Using ionic liquids as the solvent in anodic fluorination can help avoid flammable organic solvents, circumvent anode passivation, and reduce side reactions. thieme-connect.com For example, using the imidazolium (B1220033) ionic liquid [EMIM][OTf] was shown to favor fluorodesulfurization over α-fluorination for a specific substrate, demonstrating how solvent choice can dramatically alter reaction pathways. thieme-connect.comthieme-connect.de Solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) are also being explored for their unique ability to stabilize radical cation intermediates, potentially leading to more controlled and selective fluorination reactions. thieme-connect.comthieme-connect.de

Novel Reagents and Catalytic Systems in Fluorinated Propanediol (B1597323) Synthesis

Recent advancements in synthetic chemistry have introduced novel reagents and catalytic systems that offer highly selective and efficient routes to fluorinated propanediols and their precursors. A prominent example is the regioselective synthesis of 2-fluoro-3-silylpropan-1-ols from allylsilanes, which serve as precursors to fluorinated diols. acs.orgnih.gov This two-step method involves the epoxidation of an allylsilane, followed by a highly regioselective ring-opening of the resulting epoxide using triethylamine (B128534) trihydrofluoride (HF·Et3N). acs.org This reagent opens the epoxide at room temperature to produce the desired fluorohydrin in high yield with complete regioselectivity, a process accelerated by a β-silyl effect that stabilizes a cationic intermediate. acs.orgnih.gov

The versatility of this method is demonstrated by its tolerance for various substitutions on the silicon atom, as detailed in the table below.

| Entry | Allylsilane Precursor | Resulting 2-Fluoro-3-silylpropan-1-ol | Yield (%) | Reaction Time (HF·Et₃N step) |

|---|---|---|---|---|

| 1 | Allyltrimethylsilane | 2-Fluoro-3-(trimethylsilyl)propan-1-ol | 85 | 1 h |

| 2 | Allyltriethylsilane | 2-Fluoro-3-(triethylsilyl)propan-1-ol | 88 | 1 h |

| 3 | Allyltriphenylsilane | 2-Fluoro-3-(triphenylsilyl)propan-1-ol | 81 | 16 h |

| 4 | Diallyldiphenylsilane | 3-(Allyldiphenylsilyl)-2-fluoropropan-1-ol | 53 | 10 h |

| 5 | Allyldimethylphenylsilane | 3-(Dimethyl(phenyl)silyl)-2-fluoropropan-1-ol | 96 | 1 h |

Beyond specific reagents, the development of advanced catalytic systems is another critical frontier. For enantioselective fluorination, chiral hydrogen-bond donors have emerged as a powerful class of catalysts. acs.org For example, BINAM-derived bisurea catalysts can coordinate with fluoride ions from sources like cesium fluoride (CsF) or potassium fluoride (KF), bringing the otherwise insoluble fluoride into an organic solution. acs.org These catalysts create a chiral microenvironment that enables the enantioselective delivery of the fluoride to an electrophile, mimicking the function of natural fluorinase enzymes. acs.org

While not directly a fluorination method, the catalytic hydrogenolysis of glycerol to produce 1,3-propanediol showcases parallel advancements in catalyst design that could be relevant for precursor synthesis. frontiersin.org This field is dominated by bifunctional catalysts, such as Pt-W-based and Ir-Re-based systems, which combine a metal for hydrogen activation with acidic sites. frontiersin.orgfrontiersin.org Innovations include supporting these metals on materials with high surface area and porosity, like H-Mordenite molecular sieves, to achieve high conversion and selectivity. frontiersin.org The development of such sophisticated catalytic systems underscores a general trend toward achieving greater control and efficiency in the synthesis of propanediols and their derivatives.

Stereochemical Aspects and Conformational Analysis of 3 Fluoropropane 1,2 Diol

Chirality and Enantiomerism

3-Fluoropropane-1,2-diol possesses a single chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a fluoromethyl group (-CH₂F), and a hydroxymethyl group (-CH₂OH). universalclass.comgcms.cz This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-3-fluoropropane-1,2-diol and (R)-3-fluoropropane-1,2-diol. universalclass.comvulcanchem.comoregonstate.edu These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and their reactivity in chiral environments. gcms.cz The presence of this stereocenter is a critical feature, making it a valuable chiral building block in synthetic chemistry for the creation of more complex molecules. vulcanchem.com

The presence of a chiral center at C2 in this compound renders the two protons on the C1 carbon (the -CH₂OH group) and the two protons on the C3 carbon (the -CH₂F group) diastereotopic. reddit.commasterorganicchemistry.com This means that within a single enantiomer, the two protons of a CH₂ group are in chemically non-equivalent environments. masterorganicchemistry.comchemistrysteps.com Consequently, they exhibit different chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. masterorganicchemistry.comresearchgate.net

The diastereotopic nature of these protons provides a powerful tool for conformational analysis. The specific chemical shifts and the coupling constants between these protons are sensitive to their spatial orientation relative to the adjacent substituents. rsc.orgresearchgate.net By analyzing the ¹H NMR and ¹⁹F NMR spectra, detailed information about the preferred conformations of the molecule can be elucidated. rsc.org For instance, the preferred orientation of the hydroxyl and fluorine substituents in this compound has been confirmed through the analysis of the chemical shifts and coupling constants of its diastereotopic hydrogens. rsc.orgresearchgate.net

Intramolecular Interactions and Conformational Preferences

The conformational landscape of this compound is primarily governed by a complex interplay of intramolecular hydrogen bonding, the gauche effect, and steric repulsions. These factors dictate the relative stability of its various rotational isomers (conformers).

The potential for intramolecular hydrogen bonding (IMHB) between the hydroxyl groups and the fluorine atom is a significant factor in the conformational analysis of this compound. While fluorine is a weak hydrogen bond acceptor, studies on related fluorohydrins have shown that OH···F hydrogen bonds can occur, particularly in flexible acyclic systems. nih.govsemanticscholar.orgresearchgate.net

The conformational preference of this compound is strongly influenced by the gauche effect. researchgate.net This effect describes the tendency for a molecule to adopt a gauche conformation (substituents separated by a 60° dihedral angle) when it involves vicinal electronegative groups, despite potential steric repulsion. libretexts.orgwikipedia.org

For this compound, the most stable conformer is predicted to be an all-gauche conformation. rsc.orgresearchgate.net This preference is not primarily driven by hydrogen bonding but rather by stabilizing hyperconjugative interactions. rsc.orgresearchgate.net Specifically, there are strong contributions from antiperiplanar interactions where σ(C-H) and σ(C-C) bonding orbitals act as electron donors to the low-lying σ(C-F) and σ(C-O) antibonding orbitals. rsc.orgresearchgate.netlibretexts.org These stereoelectronic interactions are most effective in a gauche arrangement and are considered the main origin of the gauche effect in this molecule. researchgate.net

While the gauche effect is dominant, steric and electrostatic repulsions between the bulky and electronegative vicinal hydroxyl and fluorine substituents also play a crucial role. rsc.orgresearchgate.net The final conformational equilibrium represents a balance between these stabilizing hyperconjugative effects and destabilizing repulsive forces. researchgate.net

The solvent environment can significantly influence the conformational preferences of flexible molecules like this compound. rsc.org Theoretical calculations suggest that the preference for the all-gauche conformation persists in both the gas phase and in solvents of varying polarity, such as chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN). rsc.orgresearchgate.net

However, the relative populations of different conformers can shift with changes in the solvent. For diols in general, a change from a low-polarity solvent to a polar aprotic solvent can favor conformers where the C-O bonds are in a trans orientation. rsc.org In the case of this compound, which is expected to be highly soluble in polar solvents like water due to its hydroxyl groups, the solvent can modulate the intramolecular interactions. solubilityofthings.com The specific changes in conformational populations with different solvents can be verified through detailed NMR studies, as the coupling constants are sensitive to these shifts. researchgate.net

Gauche Effect and Steric Repulsions in Conformational Isomerism

Stereoelectronic Effects

Stereoelectronic effects are fundamental to understanding the structure and stability of this compound. wikipedia.orgwisc.edu These effects arise from the spatial arrangement of orbitals and the interactions between them.

The primary stereoelectronic effect at play is hyperconjugation, which is the interaction of electrons in a filled bonding orbital (like σ(C-H) or σ(C-C)) with an adjacent empty or partially filled antibonding orbital (like σ(C-F) or σ(C-O)). researchgate.netlibretexts.org This delocalization of electrons leads to molecular stabilization. In this compound, the gauche conformation is favored because it allows for optimal antiperiplanar alignment of the donor and acceptor orbitals, maximizing these stabilizing hyperconjugative interactions. rsc.orgresearchgate.net

The high electronegativity of the fluorine atom makes the σ(C-F) orbital a particularly good electron acceptor, strengthening the gauche effect. researchgate.netlibretexts.org While a small stabilizing contribution from an n(F) → σ(O-H) interaction (donation from a fluorine lone pair to the hydroxyl antibonding orbital) has been noted in the most stable all-gauche conformer, the dominant stabilizing forces are the σ → σ* hyperconjugative interactions. rsc.org These stereoelectronic effects are more significant in dictating the conformational preference than traditional Lewis-type interactions like intramolecular hydrogen bonds. rsc.orgresearchgate.net

Hyperconjugative Interactions Dictating Conformational Stability

The dominant factor governing the conformational stability of this compound is hyperconjugation. researchgate.netnih.gov This involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). In the case of this compound, the most significant of these interactions are antiperiplanar, meaning the donor and acceptor orbitals are in the same plane but oriented in opposite directions (180° dihedral angle).

Specifically, strong contributions arise from the interaction of sigma (σ) bonding orbitals of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds acting as electron donors with the antibonding sigma (σ) orbitals of the carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds, which act as electron acceptors. researchgate.netnih.gov These σ → σ interactions are key in dictating the "gauche effect" observed in this molecule, where having the electronegative fluorine atom and hydroxyl groups in a gauche relationship (approximately 60° dihedral angle) is energetically favorable. researchgate.netnih.gov

Calculations have shown that these hyperconjugative effects are predominant in both the gas phase and in solution, indicating they are an intrinsic feature of the molecule's electronic structure. researchgate.netnih.gov A minor, yet stabilizing, contribution also comes from the interaction of a lone pair (n) of electrons on the fluorine atom with the antibonding orbital of the adjacent C-C bond (nF→σ*CC). researchgate.netnih.gov

Role of Lewis-Type Interactions

Lewis-type interactions, which in this context primarily refer to the formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton (O-H···F), play a secondary role in the conformational isomerism of this compound. researchgate.netnih.gov While a competition between the terminal fluorine and hydroxyl groups for hydrogen bonding with the central hydroxyl group might be expected, this is not the primary stabilizing force for the most stable conformer. researchgate.netnih.gov

Table 1: Summary of Interactions Influencing Conformational Stability of this compound

| Interaction Type | Specific Interaction | Role in Conformational Stability |

| Hyperconjugation | σCH/σCC → σCF/σCO | Primary: Dictates the preferred all-gauche conformation (Gauche Effect). researchgate.netnih.gov |

| Hyperconjugation | nF → σ*CC | Secondary: Provides a small stabilizing contribution to the gauche conformer. researchgate.netnih.gov |

| Lewis-Type Interaction | Intramolecular Hydrogen Bond (O-H···F) | Minor: Not present in the most stable conformer; verified only in a local minimum. researchgate.netnih.gov |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Fluorine Moiety

The fluorine atom imparts unique properties to the molecule, though its direct participation in reactions is limited by the strength of the C-F bond.

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom in 3-fluoropropane-1,2-diol a poor leaving group in nucleophilic substitution reactions. mdpi.com Unlike its heavier halogen counterparts (Cl, Br, I), the fluoride (B91410) anion is not easily displaced by common nucleophiles under standard SN2 conditions. chemguide.co.uk In related structures like epifluorohydrin (B110758) or 1-chloro-3-fluoropropan-2-ol, nucleophilic attack occurs at other positions, such as the epoxide ring or the carbon bearing the chlorine atom, leaving the C-F bond intact. researchgate.net

Displacement of an aliphatic fluorine atom generally requires specialized reagents or conditions that are not typically employed in standard synthesis. alfa-chemistry.comacs.org Therefore, the fluorine moiety is generally considered inert to nucleophilic substitution under conventional laboratory conditions.

The primary influence of the fluorine atom on the molecule's reactivity is electronic. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent carbon atoms. vulcanchem.comrsc.org This effect has significant consequences for the neighboring hydroxyl groups.

The electron density is pulled away from the O-H bonds of the alcohol groups, increasing their acidity (lowering their pKa) compared to non-fluorinated analogs like propane-1,2-diol. rsc.orgucd.ie This enhanced acidity makes the hydroxyl protons easier to remove, facilitating reactions that proceed via deprotonation. Studies on other fluorinated alcohols have quantified this effect, showing a significant drop in pKa with increasing fluorination. ucd.ieannualreviews.org Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl groups and the fluorine atom (OH···F) can influence the molecule's conformational preferences and the reactivity of the hydroxyls. researchgate.net

Table 1: Influence of Fluorination on Acidity

| Compound | pKa | Effect of Fluorine |

|---|---|---|

| Acetic Acid | 4.76 | Baseline |

| Trifluoroacetic Acid | 0.52 | Strong inductive effect significantly increases acidity. ucd.ie |

| Phenol | ~10.0 | Baseline |

| 2-Fluorophenol | ~8.8 | Inductive effect lowers pKa, increasing acidity. annualreviews.org |

Nucleophilic Substitution Reactions

Reactions of the Hydroxyl Groups

The primary and secondary hydroxyl groups in this compound are the main sites of chemical transformation, undergoing reactions typical of alcohols. vulcanchem.com

As a vicinal diol (a 1,2-diol), this compound can readily react with aldehydes and ketones to form five-membered cyclic acetals, known as 1,3-dioxolanes. organic-chemistry.orgacs.org This reaction is typically catalyzed by a Brønsted or Lewis acid and often involves the removal of water to drive the equilibrium towards the product. organic-chemistry.orglibretexts.org The formation of these cyclic derivatives serves as a common strategy for protecting the diol functionality during multi-step syntheses. nih.gov The reaction is reversible, and the diol can be regenerated by hydrolysis in aqueous acid. libretexts.org

The general mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by one of the diol's hydroxyl groups on the activated carbonyl carbon.

Proton transfer to form a hemiacetal intermediate. libretexts.org

Protonation of the hemiacetal's hydroxyl group, making it a good leaving group (water).

Elimination of water to form a resonance-stabilized oxocarbenium ion.

Intramolecular attack by the second hydroxyl group to close the ring.

Deprotonation to yield the final 1,3-dioxolane. libretexts.org

The hydroxyl groups of this compound can participate in esterification and etherification reactions.

Esterification: This reaction involves treating the diol with a carboxylic acid or a more reactive derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst. libretexts.org Depending on the stoichiometry, either a monoester or a diester can be formed. google.com These reactions are fundamental in modifying the properties of the molecule.

Etherification: The formation of ethers can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The enhanced acidity of the hydroxyl groups due to the fluorine atom can facilitate the initial deprotonation step.

Table 2: Common Reactions of the Hydroxyl Groups

| Reaction Type | Reagents | Product | Purpose |

|---|---|---|---|

| Ketal/Dioxolane Formation | Aldehyde or Ketone (e.g., Acetone), Acid Catalyst (e.g., p-TsOH) | 4-(fluoromethyl)-2,2-dimethyl-1,3-dioxolane | Protection of the 1,2-diol group. nih.govrasayanjournal.co.in |

| Esterification | Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl), Acid/Base Catalyst | Mono- or Di-ester | Functional group modification, synthesis of derivatives. libretexts.orgfao.org |

Formation of Cyclic Derivatives (e.g., Ketal and Dioxolane Formation)

This compound as a Building Block in Complex Organic Synthesis

This compound is a valuable chiral building block for introducing a fluoromethyl group into more complex molecules, particularly in pharmaceutical and materials science research. vulcanchem.comsolubilityofthings.com Its utility stems from the combination of its defined stereochemistry (in its chiral forms) and the presence of the metabolically stable C-F bond. vulcanchem.com

The molecule serves as a synthetic precursor for a variety of fluorinated compounds. For instance, it is a key starting material for creating fluorinated analogs of biologically important molecules. Its structural similarity to glycerol (B35011) allows it to be used in the synthesis of fluorinated phospholipids (B1166683) or other glycerides. The diol functionality allows for the construction of larger frameworks through the reactions described above, while the fluorine atom imparts unique electronic and metabolic properties to the final product. ucd.ie Syntheses of related fluorohydrins have been shown to be valuable in creating organosilanes and end-group-differentiated fluoroglycerol analogues. acs.orgnih.gov

Precursor to Fluorinated Organic Compounds

This compound serves as a versatile starting material for the synthesis of more complex fluorinated organic compounds. solubilityofthings.com Its utility as a precursor stems from its ability to undergo typical alcohol reactions, such as oxidation and esterification, while retaining the stable carbon-fluorine bond. vulcanchem.com This allows for the strategic introduction of a fluorinated three-carbon unit into a variety of molecular scaffolds. The development of reliable and selective strategies to generate such organofluorine building blocks is crucial for drug discovery programs. acs.org

The differential reactivity of the primary and secondary hydroxyl groups can be exploited for selective functionalization, further enhancing its synthetic value. vulcanchem.com As a chiral building block, the (S)-enantiomer is particularly important in the synthesis of single-isomer pharmaceuticals, where specific stereochemistry is often essential for therapeutic activity. vulcanchem.comenamine.net Its role as a precursor is central to creating fluorinated derivatives for the pharmaceutical and materials science industries. vulcanchem.comsolubilityofthings.com For instance, fluorinated nucleoside analogs, a cornerstone of antiviral and anticancer therapies, are often synthesized using fluorinated sugar moieties, and building blocks like this compound are foundational for creating these complex structures. nih.govmdpi.com

Table 1: Potential Transformations of this compound as a Precursor This table presents hypothetical yet chemically sound transformations based on the known reactivity of vicinal diols and fluorinated alcohols.

| Reaction Type | Reagent(s) | Potential Product | Significance |

|---|---|---|---|

| Selective Acylation/Esterification | Acid Chloride (e.g., Benzoyl chloride), Base | 3-fluoro-1-O-benzoylpropane-1,2-diol | Protection of the primary alcohol, enabling further reaction at the secondary alcohol. |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | 1-fluoro-3-hydroxypropan-2-one | Formation of a fluorinated alpha-hydroxy ketone, a key pharmacophore. |

| Acetal (B89532) Formation | Aldehyde/Ketone (e.g., Acetone), Acid Catalyst | 2,2-dimethyl-4-(fluoromethyl)-1,3-dioxolane | Protection of the diol moiety for subsequent reactions elsewhere in a larger molecule. |

| Ether Synthesis (Williamson) | Alkyl Halide (e.g., Benzyl bromide), Strong Base | 1,2-dibenzyloxy-3-fluoropropane | Introduction of ether linkages, modifying solubility and metabolic stability. |

Intermediate in the Synthesis of Specific Biochemical Probes or Analogs

The incorporation of fluorine into biologically active molecules can significantly enhance their properties, including metabolic stability and binding affinity. researchgate.net this compound serves as a key intermediate in the synthesis of fluorinated analogs of natural products and biochemical probes designed to study biological processes. vulcanchem.com Its structure is analogous to glycerol, suggesting it can be used to create probes for investigating metabolic pathways involving glycerol or to develop enzyme inhibitors. vulcanchem.com

One major application is in the synthesis of fluorinated nucleoside analogs for antiviral and anticancer research. vulcanchem.comnih.gov The introduction of a fluorine atom can render these molecules resistant to enzymatic degradation and alter their interaction with viral polymerases or other target enzymes. mdpi.com For example, fluorinated 2',3'-dideoxynucleosides have been synthesized and tested for anti-HIV activity. nih.gov While specific syntheses starting directly from this compound are proprietary or part of broader synthetic strategies, its role as a fundamental fluorinated C3-synthon is well-established in principle. vulcanchem.comsolubilityofthings.com Furthermore, related structures like N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine have been investigated as potential biochemical probes, highlighting the utility of this structural motif.

Table 2: Applications in the Synthesis of Biochemical Analogs

| Target Molecule Class | Potential Application | Role of the Fluoro-diol Motif | Reference Context |

|---|---|---|---|

| Fluorinated Acyclic Nucleosides | Antiviral (e.g., anti-HIV, anti-HBV), Anticancer | Acts as a metabolically stable, fluorinated analog of the glycerol or sugar backbone, potentially inhibiting viral polymerases. | vulcanchem.commdpi.comresearchgate.net |

| Enzyme Inhibitor Probes | Enzyme Mechanism Studies | Mimics natural substrates (e.g., glycerol phosphate) to probe the active site of enzymes like kinases or dehydrogenases. | vulcanchem.com |

| Fluorinated Phosphonates | Antiviral, Anticancer | Serves as a precursor to fluorinated side chains in acyclic nucleoside phosphonate (B1237965) analogues, which are potent enzyme inhibitors. | researchgate.net |

| PET Imaging Agents | Diagnostic Imaging | When radiolabeled with ¹⁸F, it can be incorporated into ligands to trace biological processes or locate disease markers like tumors. | ucd.ie |

Synthetic Utility in Multi-Component Derivatization Protocols

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.comwikipedia.org While this compound may not be a typical substrate for classic MCRs like the Ugi or Passerini reactions, its vicinal diol structure makes it highly suitable for multi-component derivatization protocols, particularly for analytical purposes. nih.govorganic-chemistry.org

A prominent example of such a protocol is the derivatization of vicinal diols with boronic acids to form stable cyclic boronate esters. This reaction is rapid, selective, and often proceeds in a single pot, consistent with the principles of MCRs. This strategy is widely used to enhance the detection of diols in mass spectrometry. For instance, the derivatization of the related compound 3-monochloropropane-1,2-diol (3-MCPD) with phenylboronic acid is a standard method for its analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net This approach is directly applicable to this compound, allowing for its sensitive and selective detection in complex mixtures. The derivatization reaction can be considered a two- or three-component system (diol, boronic acid, and sometimes a catalyst or solvent system) that assembles a new, readily detectable molecule.

Table 3: Multi-Component Derivatization Strategy for this compound

| Protocol Component 1 | Protocol Component 2 | Resulting Derivative | Analytical Application | Reference Principle |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | 2-phenyl-4-(fluoromethyl)-1,3,2-dioxaborolane | Enhances volatility and provides a characteristic mass spectrum for GC-MS analysis. | researchgate.net |

| This compound | Heptafluorobutyric Anhydride (HFBA) | 3-fluoro-1,2-bis(heptafluorobutanoyloxy)propane | Creates a highly fluorinated derivative with excellent sensitivity for detection by electron capture or MS. | nih.gov |

| This compound | Boronic Acid-modified C60 | Fullerene-tagged cyclic boronate ester | Enables high-throughput analysis via matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS). | researchgate.net |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-fluoropropane-1,2-diol, offering in-depth information about its proton, carbon, and fluorine nuclei. rsc.org

Proton (¹H) NMR for Structural Elucidation and Diastereomeric Ratio Determination

Proton (¹H) NMR spectroscopy is instrumental in determining the connectivity of protons within the this compound molecule. emerypharma.com The chemical shifts, coupling constants, and integration of the signals provide a complete picture of the proton environment. emerypharma.com The electronegativity of the adjacent fluorine and oxygen atoms influences the chemical shifts of the protons. libretexts.org

In instances where this compound is synthesized as a mixture of diastereomers, ¹H NMR is a powerful tool for determining the diastereomeric ratio. researchgate.netadelaide.edu.au By integrating the signals corresponding to specific protons in each diastereomer, the relative abundance of each can be quantified. researchgate.netrsc.orgacs.org

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 3.52-3.66 (CDCl₃) | m | |

| H-2 | 3.77-3.83 (CDCl₃) | m | |

| H-3 | 4.35-4.55 (CDCl₃) | m |

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent, concentration, and specific stereoisomer.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive and provides specific information about the chemical environment of the fluorine atom in this compound. huji.ac.ilnih.gov With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds. huji.ac.ilnih.govalfa-chemistry.com The chemical shift of the fluorine atom is influenced by the surrounding atoms and their electronic effects. alfa-chemistry.com Coupling between the fluorine and adjacent protons (²JHF and ³JHF) provides valuable information for confirming the structure. rsc.org

For example, in a study of related fluorinated compounds, the ¹⁹F NMR chemical shifts were found to be sensitive to the local molecular environment. beilstein-journals.org The typical chemical shift range for fluorine in saturated aliphatic compounds can be found between -120 and -240 ppm. sigmaaldrich.com

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy is used to identify the number of non-equivalent carbon atoms in the this compound molecule. savemyexams.com Each unique carbon environment produces a distinct signal in the spectrum. savemyexams.comlibretexts.org The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine and oxygen atoms. savemyexams.comorganicchemistrydata.org The carbon atom bonded to the fluorine (C-3) will exhibit a significant downfield shift due to the deshielding effect of the fluorine atom. Similarly, the carbons bonded to the hydroxyl groups (C-1 and C-2) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-1 | 60 - 70 |

| C-2 | 70 - 80 |

| C-3 | 80 - 90 (JCF) |

Note: These are predicted ranges. Actual values can vary. The signal for C-3 will appear as a doublet due to coupling with the fluorine atom.

Two-Dimensional NMR Techniques for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the stereochemistry of this compound. longdom.org

COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments are used to establish proton-proton coupling networks, confirming the connectivity between the protons on C-1, C-2, and C-3. emerypharma.comlongdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals. emerypharma.comustc.edu.cncolumbia.edu

These 2D NMR methods, when used in combination, provide a comprehensive and detailed picture of the molecular structure and are crucial for determining the relative stereochemistry of the two chiral centers in the molecule. researchgate.netyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. savemyexams.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. savemyexams.comstudymind.co.uk The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups and indicates hydrogen bonding. libretexts.org

C-H stretching bands from the aliphatic backbone, usually found between 2850-3000 cm⁻¹. libretexts.org

A C-O stretching band, typically in the range of 1000-1200 cm⁻¹.

A C-F stretching band, which is expected to appear in the region of 1000-1400 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Alkane | C-H stretch | 2850 - 3000 |

| Alcohol | C-O stretch | 1000 - 1200 |

| Fluoroalkane | C-F stretch | 1000 - 1400 |

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure, stability, and reactivity of 3-fluoropropane-1,2-diol. These computational methods allow for the detailed examination of properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. numberanalytics.comnumberanalytics.comnih.gov By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, providing crucial information about its feasibility and kinetics. numberanalytics.comcoe.edu

For instance, DFT calculations can be employed to study nucleophilic substitution reactions, such as fluorination, which are relevant to the synthesis of this compound. researchgate.netmit.edu These calculations can help in understanding the role of solvents and catalysts in influencing the reaction pathway. researchgate.net For example, in the context of related fluorinated compounds, DFT has been used to investigate the mechanisms of [8+2] cycloaddition reactions and the activation process of substrates in the presence of a catalyst. researchgate.netpku.edu.cn The insights gained from such studies, including the identification of transition states and reaction intermediates, are instrumental in optimizing reaction conditions for desired products. numberanalytics.comcoe.edu

Conformational Energy Landscape Exploration

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Computational studies have been instrumental in exploring the relative energies of different conformers and identifying the most stable structures. researchgate.netbeilstein-journals.org

A detailed conformational analysis of this compound revealed a preference for an all-gauche conformation. researchgate.net This preference is dictated by a combination of hyperconjugative interactions and steric effects, rather than a strong intramolecular hydrogen bond between the fluorine and hydroxyl groups. researchgate.net While an intramolecular hydrogen bond was identified in a local minimum energy structure, the global minimum is the all-gauche conformer. researchgate.net This finding is significant as it challenges the initial expectation that a hydrogen bond would be the primary factor governing the molecule's conformational isomerism. researchgate.net

The relative populations of different conformers can be influenced by the solvent environment. researchgate.net Theoretical calculations incorporating implicit solvent models have shown that the preference for the gauche conformation persists in both the gas phase and in solvents like chloroform (B151607) and acetonitrile (B52724). researchgate.net

Analysis of Intramolecular Interactions (e.g., QTAIM for Hydrogen Bonding)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule and characterize chemical bonds and other interactions. osti.govchemrxiv.org QTAIM can be particularly useful for identifying and quantifying the strength of intramolecular hydrogen bonds. mdpi.commdpi.com

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. numberanalytics.comnih.govnmrdb.org These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules. researchgate.netschrodinger.com

For this compound, computational analysis of NMR parameters has been used to confirm the preferred orientation of the hydroxyl and fluorine substituents. researchgate.net The calculated chemical shifts and coupling constants of the diastereotopic hydrogens are consistent with the experimentally determined conformational preferences. researchgate.net DFT calculations, often using functionals like B3LYP, have proven effective in predicting one-bond carbon-proton coupling constants (¹JCH) with good accuracy for a variety of organic molecules. plos.org

Similarly, computational IR spectroscopy can predict the vibrational frequencies of different conformers. numberanalytics.com The calculated IR spectra can then be compared with experimental data to identify the conformers present in a sample. uni-goettingen.de

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. stanford.edu By simulating the motion of every atom in a system, MD can offer insights into conformational changes, intermolecular interactions, and the influence of the solvent environment. mdpi.com

For a molecule like this compound, MD simulations could be used to explore its conformational dynamics in different solvents. This would involve creating a simulation box containing one or more molecules of this compound surrounded by solvent molecules. The simulation would then track the positions and velocities of all atoms over a set period, allowing for the observation of conformational transitions and the formation and breaking of hydrogen bonds with the solvent.

MD simulations can also be used to study the interaction of this compound with biological macromolecules, such as proteins or enzymes. stanford.edu This could provide valuable information on how the molecule binds to a receptor and what its potential biological activity might be.

Computational Modeling of Reactivity and Selectivity

Computational modeling plays a crucial role in understanding and predicting the reactivity and selectivity of chemical reactions involving this compound. By employing quantum mechanical methods, it is possible to model various reaction pathways and determine the most likely outcomes. numberanalytics.com

For example, in reactions such as the regioselective synthesis of fluorohydrins, computational modeling can help to rationalize the observed product distribution. nih.gov DFT calculations can be used to assess the stability of reaction intermediates and transition states, thereby explaining why one regioisomer is formed preferentially over another. acs.org In the context of related compounds, computational studies have been used to model the binding of fluorinated ligands to estrogen receptors, providing insights into structure-activity relationships. nih.gov

Furthermore, computational models can be used to investigate the role of catalysts in promoting specific reactions. For instance, the mechanism of nucleophilic fluorination reactions can be studied to understand how different catalysts influence the reaction rate and selectivity. nih.gov This knowledge can then be applied to the design of more efficient synthetic routes to this compound and its derivatives.

Solvent Effects on Reaction Pathways

The solvent environment plays a critical role in dictating the pathway of a chemical reaction. For polar molecules such as this compound, with its hydroxyl and fluorine substituents, solvent interactions are particularly significant. solubilityofthings.com Computational studies, often employing implicit solvent models, have explored how different solvents can influence reaction mechanisms and the energies of transition states. researchgate.net

The choice of solvent can determine whether a reaction proceeds via, for example, an S(_N)1 or S(_N)2 mechanism. libretexts.orgnumberanalytics.com Polar protic solvents, capable of hydrogen bonding, can stabilize charged intermediates like carbocations, thus favoring S(_N)1 pathways. libretexts.orgnumberanalytics.com Conversely, polar aprotic solvents tend to favor S(_N)2 reactions. libretexts.orgnumberanalytics.com In the context of reactions involving this compound or similar fluorinated alcohols, the solvent's ability to form hydrogen bonds with the hydroxyl groups and interact with the electronegative fluorine atom can alter the energy barriers of different reaction pathways. solubilityofthings.com

A computational study on the conformational isomerism of this compound highlighted the influence of solvent on its preferred geometry. researchgate.net Calculations performed in both the gas phase and in the presence of implicit solvents like chloroform (CHCl(_3)) and acetonitrile (CH(_3)CN) revealed a consistent preference for an all-gauche conformation. researchgate.net This preference is dictated more by hyperconjugative interactions than by intramolecular hydrogen bonding. researchgate.net The stability of specific conformers in solution directly impacts their population and, consequently, their reactivity in subsequent chemical transformations. The ability of the solvent to stabilize or destabilize these conformers can therefore channel a reaction down a specific path.

For instance, in nucleophilic substitution reactions, a protic solvent can solvate the nucleophile, potentially lowering its energy and increasing the activation barrier. researchgate.net However, in diol systems like ethylene (B1197577) glycol, computational studies have shown that the solvent can act as both a Lewis acid (interacting with the nucleophile) and a Lewis base (interacting with the counter-ion), creating a complex interplay that can, in some cases, promote the reaction. researchgate.net While specific computational studies detailing the complete reaction pathways of this compound in various solvents are not extensively documented in the provided results, the principles derived from similar systems are directly applicable.

Table 1: Influence of Solvent Type on Nucleophilic Substitution Mechanisms

| Solvent Type | Favored Mechanism | Rationale |

| Polar Protic (e.g., Water, Methanol) | S(_N)1 | Stabilizes carbocation intermediates through hydrogen bonding. libretexts.orgnumberanalytics.com |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | S(_N)2 | Enhances nucleophilicity by not strongly solvating the nucleophile. libretexts.orgnumberanalytics.com |

| Nonpolar (e.g., Hexane, Toluene) | Varies | Generally disfavors reactions involving charged species. |

Rationalization of Diastereoselectivity in Synthesis

The synthesis of molecules with multiple stereocenters, such as this compound, often yields a mixture of diastereomers. Understanding and controlling the diastereoselectivity of these reactions is a central goal in synthetic chemistry. Computational studies provide a framework for rationalizing the observed diastereomeric ratios by examining the transition state structures of the diastereoselective step.

The diastereoselectivity in the synthesis of fluorinated diols, and vicinal diols in general, is often governed by subtle steric and electronic effects in the transition state. For example, in the synthesis of 2,3-difluorobutane-1,4-diol diastereomers, an epoxide opening strategy was employed, where the stereochemical outcome is determined by the trajectory of the nucleophilic attack. nih.gov

Computational models can be used to calculate the energies of the different transition states leading to the syn and anti diastereomers. The diastereomer formed in excess corresponds to the reaction pathway with the lower energy transition state. These energy differences can arise from a variety of factors, including:

Steric Hindrance: The spatial arrangement of substituents can favor one approach of a reactant over another.

Torsional Strain: The conformation of the molecule as it proceeds through the transition state can introduce strain that differs between the two diastereomeric pathways.

Stereoelectronic Effects: The orbital interactions between the reactants can stabilize one transition state over another. For instance, hyperconjugation involving the C-F bond can influence the geometry and stability of the transition state. researchgate.net

A relevant example is the synthesis of 2-fluoro-3-silylpropan-1-ols via epoxide opening. nih.govacs.org Computational analysis (DFT-PBE) of the product's conformational preference indicated a gauche arrangement between the silicon and fluorine atoms is favored, likely due to electrostatic interactions. acs.org This type of analysis, when applied to the transition state of the epoxide opening, can help rationalize why one diastereomer is formed preferentially. The model suggests that the transition state leading to the observed major product is lower in energy due to a combination of these stabilizing interactions and minimization of steric clashes.

In the broader context of diol synthesis, various models like the Felkin-Anh and chelation-control models are used to predict stereochemical outcomes. organic-chemistry.org For fluorinated compounds, the strong electronegativity and potential for hydrogen bonding of the fluorine atom add another layer of complexity that computational models can help to unravel. For instance, a transition state model was used to rationalize the diastereoselectivity in iodoetherification reactions, a process that can lead to substituted cyclic ethers. acs.org While not directly about this compound, this demonstrates the power of computational modeling in explaining stereochemical outcomes in complex organic transformations.

Table 2: Factors Influencing Diastereoselectivity in Synthesis

| Factor | Description | Example |

| Steric Effects | Non-bonded interactions that hinder certain reaction pathways. | A bulky protecting group directing an incoming reagent to the opposite face of the molecule. |

| Electronic Effects | The influence of the electronic properties of substituents on transition state stability. | The electron-withdrawing nature of a fluorine atom affecting the charge distribution in the transition state. |

| Chelation Control | A metal ion coordinating to two or more heteroatoms, locking the conformation and directing the reaction. | A Lewis acid coordinating to both hydroxyl groups in a diol, leading to a specific stereochemical outcome upon reaction. organic-chemistry.org |

| A-strain (Allylic Strain) | Steric interactions in allylic systems that dictate conformational preference and reactivity. | The preferred conformation of an allylic alcohol influencing the facial selectivity of an epoxidation reaction. |

By calculating the relative energies of competing transition states, computational chemistry provides a quantitative basis for understanding and predicting the diastereoselectivity observed in the synthesis of complex molecules like this compound.

Advanced Applications and Research Directions in Chemical Science

Role in Materials Science Research